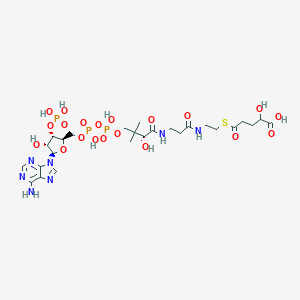

2-Hydroxyglutaryl-5-coenzyme A

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

137374-53-9 |

|---|---|

Molekularformel |

C26H42N7O20P3S |

Molekulargewicht |

897.6 g/mol |

IUPAC-Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |

InChI-Schlüssel |

LTHKYRZAVRCUOF-RMNRSTNRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |

Synonyme |

2-hydroxyglutaryl-5-CoA 2-hydroxyglutaryl-5-coenzyme A 5-coenzyme A, 2-hydroxyglutaryl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Non-Enzymatic Formation and Characterization of 2-Hydroxyglutaryl-5-Coenzyme A

The following is an in-depth technical guide on the non-enzymatic formation and characterization of 2-Hydroxyglutaryl-5-Coenzyme A (2-HG-5-CoA).

Part 1: Executive Summary

This compound (2-HG-5-CoA) is a non-canonical thioester isomer of the metabolic intermediate 2-hydroxyglutaryl-1-CoA. While the 1-isomer is the biologically active substrate for 2-hydroxyglutaryl-CoA dehydratase in the fermentation of glutamate by anaerobic bacteria (e.g., Acidaminococcus fermentans), the 5-isomer represents a "dead-end" metabolite or an "erroneous" product.[1]

This guide details the non-enzymatic formation of 2-HG-5-CoA, primarily through chemical synthesis and in vitro side-reactions. It serves as a critical resource for researchers needing to synthesize this compound as a mechanistic probe, negative control, or standard for metabolic profiling. Understanding the regioselectivity between the C1 (alpha) and C5 (gamma) positions is essential for distinguishing the physiologically relevant pathway from chemical artifacts.

Part 2: Mechanistic Foundations

Structural Isomerism and Regiochemistry

2-Hydroxyglutarate (2-HG) is a dicarboxylic acid containing a hydroxyl group at the C2 position.[2][3] When forming a thioester with Coenzyme A (CoA), two distinct isomers are thermodynamically possible:

-

2-Hydroxyglutaryl-1-CoA: Thioesterification at the

-carboxyl (C1). This is the canonical substrate for the dehydratase enzyme. -

2-Hydroxyglutaryl-5-CoA: Thioesterification at the

-carboxyl (C5). This is the non-enzymatic or "erroneous" isomer.

The Lactone Intermediate

The non-enzymatic formation of 2-HG-CoA derivatives relies on the reactivity of the internal cyclic ester (lactone) of 2-hydroxyglutarate. Under acidic conditions or dehydration, 2-HG cyclizes to form (R)-5-oxotetrahydrofuran-2-carboxylic acid .

-

Nucleophilic Attack: The formation of the CoA thioester involves the nucleophilic attack of the thiolate anion of CoA (CoA-S⁻) on the activated carbonyl carbon.

-

Regioselectivity:

-

Direct attack on the lactone carbonyl (C5) yields the 5-CoA isomer .

-

Activation of the free carboxylic acid (C1) followed by thiolysis yields the 1-CoA isomer .

-

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between the canonical (1-CoA) and non-canonical (5-CoA) formation pathways.

Caption: Mechanistic bifurcation of 2-HG thioesterification. The 5-CoA isomer forms via ring-opening or enzymatic error.

Part 3: Experimental Protocol (Chemical Synthesis)

This protocol is adapted from the foundational work of Klees & Buckel (1991), designed to synthesize and isolate the 5-CoA isomer for characterization.

Materials Required[4][5]

-

Precursor: (R)-2-Hydroxyglutaric acid (disodium salt).

-

Reagents: Thionyl chloride (

), Coenzyme A (free acid or lithium salt), Methanol. -

Solvents: Dry Tetrahydrofuran (THF), Formic acid buffer.

-

Purification: HPLC (C18 Reverse Phase).

Step-by-Step Synthesis Workflow

Phase 1: Lactone Formation and Activation

-

Acidification: Convert (R)-2-hydroxyglutarate disodium salt to the free acid using Dowex 50 H+ resin.

-

Cyclization: Dehydrate the free acid in vacuo or by heating in acidic media to form (R)-5-oxotetrahydrofuran-2-carboxylic acid (the lactone).

-

Chlorination: Dissolve the lactone in dry THF. Add thionyl chloride (

) dropwise under nitrogen atmosphere. Reflux for 1 hour to generate the acyl chloride.-

Note: This activates the C1 carboxyl group primarily, but the lactone ring (C5) remains susceptible to nucleophilic attack under specific conditions.

-

Phase 2: Thiolysis (CoA Coupling)

-

Preparation of CoA: Dissolve Coenzyme A (100 µmol) in deaerated water/bicarbonate buffer (pH 8.0).

-

Reaction: Add the acyl chloride (in THF) dropwise to the CoA solution while maintaining pH 7.5–8.0.

-

Isomer Generation:

-

The primary product via acyl chloride is the 1-CoA isomer .

-

To generate the 5-CoA isomer (non-enzymatic route), the reaction can be driven by direct transesterification of the lactone with CoA in the presence of a base, or isolated as a minor byproduct of the mixed anhydride method.

-

Alternative: Use the enzyme glutaconate CoA-transferase in vitro with high concentrations of Acetyl-CoA and 2-HG. This enzyme "erroneously" produces the 5-isomer alongside the 1-isomer.[1]

-

Phase 3: Purification and Separation

-

HPLC Setup: Use a C18 Reverse Phase column.

-

Mobile Phase:

-

Buffer A: 50 mM Ammonium Formate, pH 4.0.

-

Buffer B: Methanol.

-

-

Gradient: 5% to 30% Methanol over 40 minutes.

-

Detection: UV absorbance at 260 nm (adenine moiety of CoA).

Data Presentation: Isomer Differentiation

The two isomers can be distinguished by their retention times and enzymatic reactivity.

| Feature | 2-Hydroxyglutaryl-1-CoA | 2-Hydroxyglutaryl-5-CoA |

| Chemical Structure | Thioester at C1 ( | Thioester at C5 ( |

| Origin | Canonical Enzymatic Pathway | Chemical Synthesis / Enzymatic Error |

| HPLC Elution | Elutes Later (More hydrophobic interaction) | Elutes Earlier |

| Dehydratase Activity | Rapidly converted to Glutaconyl-CoA | No Reaction (Inert/Inhibitor) |

| Hydrolysis Rate | Stable at neutral pH | Less stable, prone to cyclization |

Part 4: Biological Implications & Validation

The "Erroneous" Product

In biological systems, the specificity of glutaconate CoA-transferase usually ensures the formation of the 1-isomer. However, in vitro studies (Klees & Buckel, 1991) demonstrated that the enzyme can catalyze the formation of the 5-isomer at a lower rate (

Self-Validating Experiment: The Dehydratase Test

To confirm the identity of the synthesized 2-HG-5-CoA, perform the Dehydratase Assay :

-

Incubate the purified CoA ester with 2-hydroxyglutaryl-CoA dehydratase (from A. fermentans or recombinant source).

-

Result A (1-isomer): Rapid decrease in UV absorbance at 260 nm (or shift if coupled) and formation of Glutaconyl-CoA.

-

Result B (5-isomer): No reaction. The compound remains unchanged. This negative result serves as the definitive confirmation of the 5-isomer structure.

Part 5: References

-

Klees, A. G., & Buckel, W. (1991). Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA.[1] (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase.[1] Biological Chemistry Hoppe-Seyler, 372(5), 319–324.

-

Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology, 57(3), 263–273.

-

Djurdjevic, I., et al. (2011). Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum. Biochemistry, 50(14), 2890–2897.

-

Tarhonskaya, H., et al. (2014). Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases.[4] Nature Communications, 5, 3423.

Sources

- 1. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 3. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Isomeric Analysis of 2-Hydroxyglutaryl-CoA

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of the positional isomers 2-Hydroxyglutaryl-1-CoA and 2-Hydroxyglutaryl-5-CoA. These methodologies are critical for researchers in metabolic studies, diagnostics for inborn errors of metabolism such as 2-hydroxyglutaric aciduria, and drug development targeting related enzymatic pathways. This document provides a foundational reversed-phase HPLC method with UV detection, suitable for broad application, and outlines a more sensitive LC-MS/MS approach for trace-level quantification. The protocols herein are designed with scientific integrity, explaining the rationale behind each step to ensure reproducibility and accuracy.

Introduction: The Significance of 2-Hydroxyglutaryl-CoA Isomers

2-Hydroxyglutarate (2-HG) is a critical oncometabolite, and its accumulation is a hallmark of certain cancers and inherited metabolic disorders known as 2-hydroxyglutaric acidurias.[1][2] The conversion of 2-hydroxyglutarate to its coenzyme A (CoA) thioesters is a key step in its metabolism. Specifically, the formation of 2-hydroxyglutaryl-CoA isomers is catalyzed by enzymes like glutaconate CoA-transferase.[3] This enzyme can produce both 2-hydroxyglutaryl-1-CoA and 2-hydroxyglutaryl-5-CoA.[3]

Distinguishing between these two positional isomers is of paramount analytical importance. While 2-hydroxyglutaryl-1-CoA can be further metabolized by 2-hydroxyglutaryl-CoA dehydratase, its 5-isomer is not a substrate for this enzyme and is considered an erroneous product in certain contexts.[3][4] Therefore, the ability to accurately separate and quantify these two molecules is essential for elucidating their distinct biological roles and metabolic fates. This application note provides the necessary protocols to achieve this challenging separation.

Principle of Separation: Chromatographic Considerations

The successful separation of 2-Hydroxyglutaryl-1-CoA and 2-Hydroxyglutaryl-5-CoA hinges on exploiting the subtle differences in their physicochemical properties. Both molecules share the same mass and the same fundamental components: a 2-hydroxyglutarate backbone and a Coenzyme A moiety. The primary difference lies in the attachment point of the CoA thioester, which imparts a slight change in the molecule's overall polarity and spatial conformation.

Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the primary mode of separation for acyl-CoA compounds.[5][6] The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is polar. The large Coenzyme A portion of the analytes contains a hydrophobic adenine group that strongly interacts with the C18 stationary phase. The separation is achieved by a gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.[5] This gradient effectively elutes compounds based on their relative hydrophobicity. While standard C18 columns can separate many short-chain acyl-CoAs, achieving baseline resolution of positional isomers like the 1-CoA and 5-CoA variants often requires high-efficiency columns with a smaller particle size (e.g., ≤3 µm) and a meticulously optimized gradient.

Ion-Pairing and Mixed-Mode Chromatography

To enhance retention and improve peak shape, ion-pairing agents or buffered mobile phases are crucial. The multiple phosphate groups on Coenzyme A are negatively charged at neutral pH. Using an acidic mobile phase (e.g., with phosphate buffer) suppresses this ionization, leading to better interaction with the reversed-phase column.[7] For particularly challenging separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer superior selectivity for isomers.[8]

Detection

The most straightforward detection method is UV-Vis spectrophotometry. The adenine ring of Coenzyme A exhibits a strong absorbance maximum at approximately 260 nm, providing a reliable and sensitive means of detection.[9][10] For applications requiring higher sensitivity and absolute specificity, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the gold standard.[11][12] LC-MS/MS allows for quantification based on specific mass-to-charge (m/z) transitions, eliminating interference from co-eluting matrix components.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of 2-hydroxyglutaryl-CoA isomers.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), HPLC-grade water.

-

Reagents: Potassium phosphate monobasic (KH₂PO₄), Phosphoric acid (H₃PO₄), Ammonium acetate, Formic acid.

-

Standards: 2-Hydroxyglutaryl-1-CoA and 2-Hydroxyglutaryl-5-CoA standards are not widely commercially available and may require custom synthesis or enzymatic generation followed by purification.[3]

-

Columns: A high-resolution reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size or equivalent).

-

Equipment: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. For advanced analysis, an LC-MS/MS system is required.

Sample Preparation (from Cultured Cells)

Effective extraction is critical for accurate quantification. This protocol is adapted from established methods for short-chain acyl-CoAs.[11][13]

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Metabolism Quenching & Lysis: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA) directly to the culture dish.[5][11] SSA is often preferred as it may not require removal by solid-phase extraction prior to LC-MS analysis.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 15 minutes.

-

Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Extraction: Carefully transfer the supernatant to a new tube. If TCA was used, it can be removed by solid-phase extraction (SPE) on a C18 cartridge.[5] If SSA was used, the sample may be suitable for direct injection, though a dilution in the initial mobile phase is recommended.[11]

-

Final Preparation: The extracted sample should be stored at -80°C until analysis. Before injection, thaw and centrifuge again to remove any precipitate.

Workflow for Sample Preparation and Analysis

Caption: General workflow for acyl-CoA extraction and analysis.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method provides a robust baseline for the separation and quantification of the target isomers.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 100 mM Potassium Phosphate (KH₂PO₄), pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

Gradient Elution Program

| Time (minutes) | % Mobile Phase B |

| 0.0 | 5 |

| 20.0 | 25 |

| 22.0 | 90 |

| 25.0 | 90 |

| 26.0 | 5 |

| 30.0 | 5 |

Rationale for Method Parameters:

-

Acidic pH (4.5): This suppresses the ionization of the phosphate groups on CoA, increasing retention on the C18 column and improving peak shape.[7]

-

Gradient Elution: A shallow gradient from 5% to 25% acetonitrile over 20 minutes is designed to provide the necessary resolving power for the two closely eluting positional isomers.[5]

-

UV Detection at 260 nm: This wavelength provides maximum sensitivity for the adenine moiety common to all CoA thioesters.[10]

Protocol 2: Ultra-High Performance LC with Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and specificity, particularly with complex biological matrices, LC-MS/MS is the preferred method.

UHPLC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Rationale for Method Parameters:

-

Formic Acid: This volatile buffer is compatible with mass spectrometry and provides protons for efficient positive mode ionization.

-

UHPLC Column: The smaller particle size provides higher resolution and faster analysis times compared to traditional HPLC.

-

MRM Detection: This highly specific detection mode monitors a specific precursor-to-product ion transition, ensuring that only the analytes of interest are quantified, even if they co-elute with other compounds.[11][14] The precursor ion would be the [M+H]⁺ for both isomers, and a common product ion would be a fragment corresponding to the CoA moiety.

Method Validation and Data Presentation

Any analytical method must be validated to ensure its performance is suitable for the intended application.[15]

Key Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments. | 85-115% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

The lower limit of detection for acyl-CoA esters by HPLC-UV is typically around 5-50 pmol.[5][7] LC-MS/MS methods can achieve much lower detection limits, often in the femtomole range.[16]

Biochemical Context and Pathway

The formation of 2-hydroxyglutaryl-CoA is a key metabolic step. The following diagram illustrates the enzymatic conversion of 2-hydroxyglutarate to its CoA derivatives.

Enzymatic Formation of 2-Hydroxyglutaryl-CoA Isomers

Caption: Formation of 2-HG-CoA isomers from 2-HG.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing) | Secondary interactions with silica; inappropriate mobile phase pH. | Ensure mobile phase pH is sufficiently low (e.g., 3.0-4.5). Use a high-purity, end-capped column. |

| Poor Resolution of Isomers | Inefficient column; gradient is too steep. | Use a column with smaller particle size. Decrease the slope of the gradient (i.e., make it longer and shallower). |

| Low Signal / Sensitivity | Low analyte concentration; detector issue; sample degradation. | Concentrate the sample; check detector lamp (UV) or MS tuning; ensure samples are kept cold and analyzed promptly. |

| Variable Retention Times | Pump or column temperature issues; mobile phase composition change. | Ensure pump is delivering a consistent flow rate; use a column oven; prepare fresh mobile phase daily. |

Conclusion

The HPLC methods detailed in this application note provide a comprehensive framework for the reliable separation and quantification of 2-Hydroxyglutaryl-1-CoA and 2-Hydroxyglutaryl-5-CoA. The choice between the robust HPLC-UV method and the highly sensitive LC-MS/MS approach will depend on the specific requirements of the research application. By understanding the principles of separation and carefully implementing the provided protocols, researchers can successfully tackle the analytical challenge of resolving these critical metabolic isomers.

References

-

Basu, S. S., & Blair, I. A. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Journal of Lipid Research, 52(2), 395–401. [Link]

-

Kasuya, F., Igarashi, K., & Fukui, M. (1990). Determination of Short-Chain Acyl-Coenzyme A Esters by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527, 97-104. [Link]

-

Noronha, J. P., et al. (1996). A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Journal of High Resolution Chromatography, 19(2), 105-109. [Link]

-

Mayo Clinic Laboratories. 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. [Link]

-

Luo, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 7(4), 53. [Link]

-

Noronha, J. P., et al. (1996). A new method for the chiral HRGC assay of L‐2‐hydroxyglutaric acid in urine. Journal of High Resolution Chromatography, 19(2), 105-109. [Link]

-

University of Michigan. Sample preparation for Acyl-CoA analysis. [Link]

-

Klees, A. G., & Buckel, W. (1991). Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase. Biological Chemistry Hoppe-Seyler, 372(5), 319-324. [Link]

-

Bak, L. K., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(9), 1409. [Link]

-

Bak, L. K., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Oklahoma University - Chemical, Biological & Materials Engineering. [Link]

-

Kelley, R. I. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D-2-hydroxyglutaric aciduria. Journal of Inherited Metabolic Disease, 16(5), 859-867. [Link]

-

Vial, G., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(19), 14945. [Link]

-

Zang, J., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1139434. [Link]

-

Larson, T. R., & Browse, J. (2019). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. In Plant and Microalgal Lipids (pp. 1-22). Humana, New York, NY. [Link]

-

Bak, L. K., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(9), 1409. [Link]

-

Mayo Clinic Laboratories. Test Definition: 2HGA. [Link]

-

Rinschen, M. M., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Journal of the American Society for Mass Spectrometry, 33(3), 479-488. [Link]

-

Vial, G., et al. (2023). HPLC analysis of acetyl-CoA, succinyl-CoA and CoA in mild rat liver ischemia. ResearchGate. [Link]

-

Simbirtsev, A. A., & Shram, S. I. (2020). Methods for measuring CoA and CoA derivatives in biological samples. ResearchGate. [Link]

-

Cenedella, R. J. (2009). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. Journal of Lipid Research, 50(7), 1453–1458. [Link]

-

Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124(6), 883-891. [Link]

-

Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124(6), 883-891. [Link]

-

Parthasarathy, A., et al. (2011). Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid. Biochemistry, 50(16), 3540-3550. [Link]

-

Basu, S. S., & Blair, I. A. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 1(1), 39-55. [Link]

-

Parthasarathy, A., et al. (2011). Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid. ResearchGate. [Link]

-

ResearchGate. (2018). HPLC analysis of enzymatic glutaryl-CoA conversion. [Link]

-

Cooper, A. J. L., et al. (2017). The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites. Molecules, 22(4), 575. [Link]

-

Buckel, W., & Golding, B. T. (2004). Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of α-amino acids by anaerobic bacteria. FEMS Microbiology Reviews, 28(4), 439-451. [Link]

-

Parthasarathy, A., et al. (2011). Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. Semantic Scholar. [Link]

-

ResearchGate. (2014). (A) HPLC chromatogram illustrating separation of CoA compounds. [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

-

HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

-

Cooper, A. J. L., et al. (2017). The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites. ResearchGate. [Link]

-

Zhu, L., et al. (2022). Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction by 2 Orders of Magnitude. ACS Synthetic Biology, 11(9), 3126-3135. [Link]

-

Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

Sources

- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sielc.com [sielc.com]

- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]

- 15. HPLCメソッドの開発ステップ | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Strategies for the Chiral Analysis of 2-Hydroxyglutaryl-CoA Isomers

Abstract

The stereoisomers of 2-hydroxyglutarate (2-HG), particularly the oncometabolite D-2-hydroxyglutarate, are critical biomarkers in cancer biology and inborn errors of metabolism.[1][2] These metabolites are often present in cells as their coenzyme A (CoA) thioesters, the biochemically active forms. Distinguishing between D- and L-2-hydroxyglutaryl-CoA (2-HG-CoA) is a significant analytical challenge due to their identical mass and physicochemical similarities. This application note provides a comprehensive guide for researchers, detailing two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the accurate separation and quantification of 2-HG-CoA isomers: an indirect method involving chemical derivatization of the hydrolyzed enantiomers and a direct method for the chromatographic separation of the intact diastereomeric thioesters.

Introduction: The Significance of 2-HG-CoA Isomers

2-hydroxyglutarate exists as two enantiomers, D-2-HG and L-2-HG. While both are found endogenously at low levels, their accumulation is linked to distinct pathological states.[2][3] Mutations in isocitrate dehydrogenase (IDH1 and IDH2) enzymes, frequently observed in gliomas and acute myeloid leukemia, confer a neomorphic activity that leads to the massive accumulation of D-2-HG. This "oncometabolite" competitively inhibits α-ketoglutarate-dependent dioxygenases, impacting epigenetic regulation and driving tumorigenesis.[4][5] Conversely, L-2-HG accumulation, caused by mutations in L-2-hydroxyglutarate dehydrogenase, is associated with a severe neurometabolic disorder known as L-2-hydroxyglutaric aciduria.[1]

Within the cell, these acids are activated to their CoA thioesters to participate in metabolic pathways. For instance, (R)-2-hydroxyglutaryl-CoA is a key intermediate in the fermentation of L-glutamate by anaerobic bacteria like Acidaminococcus fermentans, where it is dehydrated to glutaconyl-CoA.[6][7][8] Analyzing the CoA derivatives directly provides a more accurate snapshot of the metabolically active pool. However, the isomers of 2-HG-CoA present a formidable analytical challenge: they are isobaric, meaning they have the exact same mass, rendering them indistinguishable by mass spectrometry alone.[9][10] Therefore, chromatographic separation is essential prior to MS detection.

This guide details two validated approaches to overcome this challenge, providing researchers with the tools to accurately quantify these critical metabolic intermediates.

The Analytical Challenge: Enantiomers vs. Diastereomers

The core of the analytical problem lies in the stereochemistry. D- and L-2-HG are enantiomers—non-superimposable mirror images. When they form a thioester with the chiral CoA molecule, the resulting D-2-HG-CoA and L-2-HG-CoA are diastereomers . This distinction is critical for method selection.

-

Enantiomers: Have identical physical properties in an achiral environment. Their separation requires a chiral environment, such as a chiral stationary phase (chiral column) or conversion into diastereomers via a chiral derivatizing agent.

-

Diastereomers: Have different physical properties. They can, in principle, be separated on a standard (achiral) chromatographic column, such as a reversed-phase C18 column, although method optimization is crucial.

Our protocols leverage these principles to achieve separation.

Caption: Overall workflow for 2-HG-CoA isomer analysis.

Protocol 1: Indirect Analysis via Chiral Derivatization

This robust method quantifies the 2-HG enantiomers after releasing them from their CoA thioester. It relies on derivatization with diacetyl-L-tartaric anhydride (DATAN), which converts the D- and L-2-HG enantiomers into diastereomers, allowing for their separation on a standard reversed-phase column. [11][12][13]

Sample Preparation and Acyl-CoA Extraction

Rationale: The initial step is to lyse the cells or homogenize tissue and precipitate proteins, which would otherwise interfere with the analysis. An acidic organic solvent is used to efficiently extract small polar metabolites like acyl-CoAs while simultaneously denaturing proteins. [14]

-

For Cultured Cells: Aspirate culture medium. Wash ~1-5 million cells with ice-cold PBS. Add 1 mL of ice-cold 80% Methanol (LC-MS Grade). Scrape cells and transfer the cell suspension to a microcentrifuge tube.

-

For Tissue: Weigh 20-50 mg of frozen tissue. Homogenize in 1 mL of ice-cold 80% Methanol using a bead beater or other homogenizer.

-

Extraction: Vortex samples vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collection: Transfer the supernatant containing the acyl-CoAs to a new tube. This extract can be used for the subsequent hydrolysis step.

Alkaline Hydrolysis

Rationale: Mild alkaline conditions (e.g., using ammonium hydroxide) effectively cleave the thioester bond of 2-HG-CoA, releasing free 2-HG and CoA without degrading the 2-HG molecule itself.

-

To the 1 mL metabolite extract, add 50 µL of 1M Ammonium Hydroxide (final concentration ~50 mM).

-

Vortex briefly and incubate at room temperature for 30 minutes.

-

Dry the entire sample to completeness in a vacuum concentrator (e.g., SpeedVac). Complete dryness is critical for the subsequent derivatization step, as water will quench the DATAN reagent. [13]

Chiral Derivatization with DATAN

Rationale: DATAN is a chiral molecule that reacts with the hydroxyl group of 2-HG to form diastereomeric esters. These esters have different three-dimensional structures, leading to different interactions with the C18 stationary phase and thus different retention times. [11][13]

-

Prepare DATAN Reagent: Dissolve diacetyl-L-tartaric anhydride (DATAN) in a 4:1 (v/v) solution of Acetonitrile:Acetic Acid to a final concentration of 50 mg/mL. This solution should be prepared fresh. [13]2. Derivatization Reaction: Add 50 µL of the DATAN reagent to the dried sample residue.

-

Incubation: Vortex to ensure the residue is fully dissolved. Heat the mixture at 70°C for 1-2 hours. [13]A 2-hour incubation ensures complete derivatization.

-

Final Preparation: Cool samples to room temperature. Dilute with an additional 50 µL of 4:1 Acetonitrile:Acetic Acid. [13]Vortex, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.

LC-MS/MS Method and Parameters

Rationale: A standard C18 column provides excellent separation of the newly formed diastereomers. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its superior selectivity and sensitivity. We monitor the transition from the derivatized precursor ion to a specific product ion. The transition m/z 147 -> 129 is often used for quantification due to its high signal intensity, corresponding to the underivatized 2-HG fragment after in-source fragmentation of the diastereomer. [1][13]

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | Standard C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry is sufficient for diastereomer separation. [12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 8 min, hold 2 min | A standard gradient to elute a wide range of metabolites. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | ESI Negative or Positive | Negative mode often provides good sensitivity for carboxylates. Positive mode can also be used, monitoring the [M-H2O+H]+ ion. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |

Table 1: MRM Transitions for Derivatized 2-HG Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| D/L-2-HG (as DATAN ester) | 363.05 | 147.03 | 15 | Parent ion of the derivatized molecule. |

| D/L-2-HG (Quantifier) | 147.03 | 129.02 | 10 | In-source fragment; highly sensitive transition. [1][13] |

| D/L-2-HG-13C5 (Internal Std) | 152.05 | 134.04 | 10 | Stable isotope-labeled standard for accurate quantification. |

Note: Retention times for D- and L- isomers must be determined empirically using pure standards. Typically, L-2-HG-DATAN elutes earlier than D-2-HG-DATAN. [11]

Protocol 2: Direct Analysis of Intact 2-HG-CoA Diastereomers

This advanced method avoids hydrolysis and derivatization, allowing for the direct measurement of the biologically active thioesters. The separation relies on the subtle physicochemical differences between the D- and L-2-HG-CoA diastereomers, which can be resolved on a high-efficiency reversed-phase column with an optimized gradient.

Sample Preparation

-

Follow the same steps for Acyl-CoA Extraction as described in Section 4.1 .

-

After clarification (Step 4.1.4), transfer the supernatant to a new tube and dry completely in a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of 5% Acetonitrile / 95% Water with 0.1% Formic Acid.

-

Vortex, centrifuge to pellet debris, and transfer to an LC autosampler vial.

LC-MS/MS Method and Parameters

Rationale: Separating diastereomers directly requires a high-efficiency column and a shallow, optimized gradient to maximize the resolution between the closely eluting peaks. The large CoA moiety makes the molecule amenable to reversed-phase chromatography. MS/MS analysis will target the intact precursor ion and fragment it to generate specific product ions for quantification.

| Parameter | Setting | Rationale |

| LC Column | High-Efficiency C18, 2.1 x 150 mm, 1.8 µm | Longer column provides greater resolving power needed for diastereomers. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides good peak shape for CoA esters. |

| Mobile Phase B | Acetonitrile | Strong organic solvent. |

| Flow Rate | 0.25 mL/min | A slower flow rate can improve resolution. |

| Gradient | 2% B for 2 min, 2-25% B over 15 min, wash at 95% B | A shallow gradient is crucial for separating closely related isomers. |

| Ionization Mode | ESI Positive | CoA esters ionize well in positive mode. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification. |

Table 2: Proposed MRM Transitions for Intact 2-HG-CoA Analysis

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| D/L-2-HG-CoA (Quantifier) | 898.6 | 408.1 | 35 | Corresponds to the phosphopantetheine fragment. |

| D/L-2-HG-CoA (Qualifier) | 898.6 | 261.1 | 45 | Corresponds to the adenosine-3'-phosphate fragment. |

| D/L-2-HG-13C5-CoA (Internal Std) | 903.6 | 408.1 | 35 | A custom-synthesized standard would be required for absolute quantification. |

Note: The synthesis of (R)-2-hydroxyglutaryl-1-CoA has been described, which can serve as a reference for developing standards. [15]Retention times and optimal collision energies must be determined empirically.

Validation and Quality Control

A trustworthy protocol must be a self-validating system. For both methods, ensure the following:

-

Standard Curves: Prepare calibration curves using pure D- and L-2-HG standards (for Protocol 1) or synthesized 2-HG-CoA standards (for Protocol 2) over the expected biological concentration range (e.g., 0.8-100 nmol/mL). [3][11]* Internal Standards: Spike a stable isotope-labeled internal standard (e.g., D/L-[3,3,4,4-2H4]-2-hydroxyglutaric acid or 13C5-2-HG) into all samples and standards prior to extraction to correct for matrix effects and variations in sample processing. [12]* Quality Controls (QCs): Analyze low, medium, and high concentration QC samples alongside unknown samples to assess the accuracy and precision of the run. Intra-day and inter-day precision should be <15% CV. [11]* Peak Identity: Confirm peak identity by comparing retention times to authentic standards. The ratio of qualifier to quantifier MRM transitions should be consistent across all samples and standards.

Conclusion and Field Insights

The choice between the indirect and direct analysis of 2-HG-CoA isomers depends on the specific goals of the study.

-

The indirect method (Protocol 1) is highly sensitive, robust, and benefits from commercially available standards and well-established procedures. [11][13][16]It is the recommended starting point for most laboratories aiming to quantify D- and L-2-HG levels originating from their CoA pools. The derivatization step not only enables chiral separation but also significantly enhances ionization efficiency, boosting sensitivity by over 300-fold in some cases. [5][16]

-

The direct method (Protocol 2) offers the distinct advantage of measuring the intact, biologically active molecule, eliminating potential artifacts from hydrolysis and providing a direct assessment of the 2-HG-CoA pool. While more challenging due to the need for meticulous chromatographic optimization and potential lack of commercial standards, this approach provides invaluable insight into active metabolic fluxes.

For drug development professionals monitoring the efficacy of IDH inhibitors, the high sensitivity of the indirect method is often preferred for tracking the reduction of D-2-HG in plasma or tumor tissues. [17]For basic researchers investigating the biochemistry of 2-HG-CoA-dependent enzymes, the direct method provides a more precise measurement of the substrate or product. By providing both protocols, this guide equips scientists with the necessary tools to perform accurate and reliable quantification of these critical stereoisomers in any research context.

References

-

Intlekofer, A. M., & Finley, L. W. S. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol, 6(16), e1908. Retrieved from [Link]

-

Chen, R., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15217. Retrieved from [Link]

-

Abrego, J., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]

-

Abrego, J., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. PubMed. Retrieved from [Link]

-

Intlekofer, A. M., & Finley, L. W. S. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PubMed. Retrieved from [Link]

-

Intlekofer, A. M., & Finley, L. W. S. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PMC. Retrieved from [Link]

-

ResearchGate. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]

-

Strain, S. K., et al. (2019). Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(17), 1401-1409. Retrieved from [Link]

-

Abrego, J., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]

-

Yin, F., et al. (2019). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate. Retrieved from [Link]

-

Biotage. (2020). Bioanalytical Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Sensitive Determination of Onco-metabolites of D-and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]

-

Klees, A. G., & Buckel, W. (1991). Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase. Biological Chemistry Hoppe-Seyler, 372(5), 319-324. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Retrieved from [Link]

-

Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from [Link]

-

KEGG ENZYME. (n.d.). 4.2.1.167. Retrieved from [Link]

-

Wang, Y., et al. (2020). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PMC. Retrieved from [Link]

-

Hans, M., et al. (1995). Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. European Journal of Biochemistry, 230(2), 708-716. Retrieved from [Link]

-

UniProt. (2010). hgdA - (R)-2-hydroxyglutaryl-CoA dehydratase, subunit alpha - Acidaminococcus fermentans. Retrieved from [Link]

-

Van Orman, B. L. (2019). Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. eScholarship, University of California. Retrieved from [Link]

-

Medical College of Wisconsin. (n.d.). Fatty Acids -- Synthesis from acetyl CoA: Step 2. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KEGG ENZYME: 4.2.1.167 [genome.jp]

- 7. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. lcms.cz [lcms.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Protocol for the In Vitro Enzymatic Synthesis and Characterization of 2-Hydroxyglutaryl-CoA Isomers

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

2-Hydroxyglutaryl-Coenzyme A (2-HG-CoA) is a critical intermediate in the anaerobic fermentation of glutamate by certain bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum.[1][2] The conversion of 2-hydroxyglutarate to its CoA thioester is catalyzed by glutaconate CoA-transferase (GCT), an enzyme that plays a pivotal role in this metabolic pathway.[3] This application note provides a detailed protocol for the in vitro synthesis of (R)-2-hydroxyglutaryl-CoA using GCT from Acidaminococcus fermentans. A key consideration in this synthesis is that GCT erroneously produces two distinct isomers in vitro: the biologically active (R)-2-hydroxyglutaryl-1-CoA and the side-product (R)-2-hydroxyglutaryl-5-CoA.[4] We present a robust enzymatic workflow, a high-performance liquid chromatography (HPLC) method for the separation of these isomers, and mass spectrometry protocols for their definitive characterization. This guide is designed to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize and validate these important metabolic intermediates.

Introduction and Scientific Background

2-Hydroxyglutarate (2-HG) is a chiral molecule existing as L- and D-enantiomers, structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[5][6] In human pathophysiology, D-2-HG is recognized as an oncometabolite, accumulating in cancers with mutations in isocitrate dehydrogenase (IDH) 1 and 2.[7][8] In certain anaerobic bacteria, however, (R)-2-hydroxyglutarate is a standard metabolite. It is activated to (R)-2-hydroxyglutaryl-CoA before being dehydrated to glutaconyl-CoA by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase.[2][9][10]

The activation step is catalyzed by Glutaconate CoA-transferase (GCT), which transfers a CoA moiety from a donor like acetyl-CoA to (R)-2-hydroxyglutarate.[3] Mechanistically, this transfer is not perfectly regioselective in vitro. The enzyme can attach the CoA to either the C1 carboxyl group, forming the biologically relevant (R)-2-hydroxyglutaryl-1-CoA , or to the C5 carboxyl group, yielding the "erroneous" product (R)-2-hydroxyglutaryl-5-CoA .[4] Studies have shown that only the 1-CoA isomer is a substrate for the subsequent dehydratase enzyme, highlighting the importance of distinguishing between these two products in any experimental context.[4]

This protocol focuses on the enzymatic synthesis that produces both isomers, providing a comprehensive guide for researchers needing to generate these compounds for use as standards, for enzyme assays, or in metabolic studies.

Principle of the Enzymatic Synthesis

The synthesis relies on the reversible reaction catalyzed by Glutaconate CoA-transferase (GCT). The enzyme operates via a ping-pong mechanism, where it first accepts the CoA group from a donor (acetyl-CoA), releasing acetate and forming a covalent enzyme-CoA intermediate. In the second step, it transfers the CoA to the acceptor substrate, (R)-2-hydroxyglutarate.

Reaction Scheme: (R)-2-hydroxyglutarate + Acetyl-CoA <--[Glutaconate CoA-transferase]--> (R)-2-hydroxyglutaryl-1-CoA + (R)-2-hydroxyglutaryl-5-CoA + Acetate

The equilibrium can be driven towards product formation by using a high concentration of the starting substrates.

Caption: Enzymatic conversion of (R)-2-hydroxyglutarate and Acetyl-CoA to CoA isomers.

Materials and Reagents

Chemicals and Reagents

| Reagent | Recommended Grade | Supplier (Example) | Notes |

| (R)-2-Hydroxyglutaric acid, disodium salt | ≥98% | Sigma-Aldrich, Cayman Chemical | Ensure you are using the correct enantiomer. |

| Acetyl Coenzyme A, lithium salt | ≥98% (HPLC) | Sigma-Aldrich | Store desiccated at -20°C. |

| Coenzyme A, free acid | ≥95% | Sigma-Aldrich | For use as a standard in HPLC/MS. |

| Tris-HCl | Molecular Biology Grade | Thermo Fisher Scientific | |

| Potassium Phosphate, monobasic & dibasic | ACS Grade | VWR | For HPLC mobile phase. |

| Dithiothreitol (DTT) | ≥99% | Thermo Fisher Scientific | Add fresh to buffers before use. |

| Magnesium Chloride (MgCl₂) | ACS Grade | Sigma-Aldrich | |

| Formic Acid | LC-MS Grade | Thermo Fisher Scientific | For reaction quenching and mobile phase. |

| Acetonitrile (ACN) | LC-MS Grade | Thermo Fisher Scientific | For HPLC mobile phase. |

| Water | LC-MS Grade | VWR |

Enzyme

-

Glutaconate CoA-transferase (GCT) from Acidaminococcus fermentans. This enzyme is not widely available commercially. It typically requires recombinant expression (e.g., in E. coli) and purification. The enzyme is an octamer of two different subunits (A and B).[3]

Equipment

-

UV-Vis Spectrophotometer

-

Analytical balance and pH meter

-

Thermomixer or water bath

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Detailed Experimental Protocols

Part 1: Enzymatic Synthesis of 2-Hydroxyglutaryl-CoA

This protocol is designed for a 1 mL final reaction volume. It can be scaled as needed.

-

Prepare Reaction Buffer: Prepare 100 mM Tris-HCl buffer containing 2 mM DTT and 10 mM MgCl₂, adjusted to pH 8.0.

-

Senior Scientist's Note: A pH of 8.0 is optimal for GCT activity. DTT is crucial to maintain a reducing environment, protecting the enzyme's active site cysteine residues from oxidation.

-

-

Set up the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following components in order:

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Reaction Buffer (pH 8.0) | 10X (1 M Tris, etc.) | 100 µL | 1X (100 mM Tris, etc.) |

| (R)-2-Hydroxyglutarate | 100 mM | 100 µL | 10 mM |

| Acetyl-CoA | 50 mM | 100 µL | 5 mM |

| LC-MS Grade Water | - | 650 µL | - |

| GCT Enzyme | 1 mg/mL | 50 µL | 50 µg/mL |

| Total Volume | 1000 µL |

-

Initiate the Reaction: Add the GCT enzyme last to initiate the reaction. Mix gently by flicking the tube.

-

Senior Scientist's Note: Pre-incubating all other components allows the system to reach thermal equilibrium and ensures the enzyme is added to a complete reaction mixture.

-

-

Incubate: Incubate the reaction at 30°C for 60-90 minutes in a thermomixer. The progress can be monitored by taking small aliquots (e.g., 50 µL) at different time points.

-

Quench the Reaction: Stop the reaction by adding 20 µL of 10% formic acid to the 1 mL reaction mixture. This will lower the pH and precipitate the enzyme.

-

Senior Scientist's Note: Acidification is a common and effective method to halt enzymatic activity instantly. The precipitated protein must be removed before HPLC analysis to prevent column clogging.

-

-

Clarify the Sample: Centrifuge the quenched reaction at >14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube for HPLC analysis.

Part 2: HPLC-Based Purification and Isomer Separation

This method separates the newly synthesized 2-HG-CoA isomers from unreacted substrates and byproducts.

-

HPLC System Setup:

-

Column: C18 Reverse-Phase column (e.g., Agilent Zorbax, Waters SunFire; 4.6 x 150 mm, 3.5 µm particle size).

-

Detection: UV detector set to 260 nm (for the adenine base in CoA).

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.

-

Mobile Phase B: 100% Acetonitrile.

-

-

Chromatographic Method:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 1.0 | 98% | 2% |

| 20.0 | 1.0 | 70% | 30% |

| 22.0 | 1.0 | 2% | 98% |

| 25.0 | 1.0 | 2% | 98% |

| 26.0 | 1.0 | 98% | 2% |

| 30.0 | 1.0 | 98% | 2% |

-

Analysis: Inject 20-50 µL of the clarified supernatant from step 4.6 onto the HPLC system.

Part 3: Characterization and Quality Control (Self-Validation)

Confirmation of product identity is essential.

-

LC-MS Analysis:

-

Methodology: Use an LC-MS system with the same or a similar chromatographic method as described above. The mobile phase may need to be adapted to use volatile buffers like ammonium formate instead of potassium phosphate.

-

Mass Detection: Analyze in positive ion mode.

-

Expected Mass: The theoretical monoisotopic mass of 2-Hydroxyglutaryl-CoA ([M+H]⁺) is 898.15 g/mol .

-

Validation: The separated peaks from the HPLC corresponding to the products should both exhibit this mass-to-charge ratio, confirming they are isomers of 2-HG-CoA.

-

-

Workflow Visualization:

Caption: Overall workflow from enzymatic reaction to product validation.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive enzyme. | Ensure GCT was stored correctly and DTT was included in the buffer. Test enzyme activity with a known positive control reaction. |

| Incorrect pH or temperature. | Verify the pH of the reaction buffer. Confirm the incubator temperature is accurate. | |

| Degraded Acetyl-CoA substrate. | Use a fresh stock of Acetyl-CoA. Store it desiccated at -20°C or below. | |

| Poor Isomer Separation on HPLC | Inappropriate HPLC column or gradient. | Use a high-quality C18 column. Optimize the gradient by making it shallower (e.g., extend the 2-30% B ramp over 30 minutes). |

| Sample overload. | Inject a smaller volume of the reaction mixture. | |

| Extra Peaks in Chromatogram | Contamination in reagents. | Run a blank injection (water) and a reaction mixture without the enzyme to identify contaminant peaks. |

| Degradation of CoA thioesters. | Keep samples cold (4°C) in the autosampler. Thioesters are susceptible to hydrolysis at high pH. |

References

-

The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology. [Link]

-

Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link]

-

Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link]

-

A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Cancer Discovery. [Link]

-

Evidence that 2-hydroxyglutarate is not readily metabolized in colorectal carcinoma cells. Cancer & Metabolism. [Link]

-

On the enzymatic mechanism of 4-hydroxybutyryl-CoA dehydratase and 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum. Philipps-Universität Marburg. [Link]

-

The Roles of 2-Hydroxyglutarate. National Institutes of Health (NIH). [Link]

-

Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. ACS Synthetic Biology. [Link]

-

(R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase. Biological Chemistry Hoppe-Seyler. [Link]

-

(R)-2-hydroxyglutaryl-CoA dehydratase. KEGG ENZYME. [Link]

-

Proposed mechanism for the dehydration of ( R )-2-hydroxyacyl-CoA to ( E )-2-enoyl-CoA. ResearchGate. [Link]

-

Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. National Institutes of Health (NIH). [Link]

-

(R)-2-hydroxyglutaryl-CoA dehydratase, subunit alpha - Acidaminococcus fermentans. UniProt. [Link]

-

Glutamine-derived 2-hydroxyglutarate is associated with disease progression in plasma cell malignancies. National Institutes of Health (NIH). [Link]

-

An overview of L-2-hydroxyglutarate dehydrogenase gene (L2HGDH) variants: a genotype-phenotype study. PubMed. [Link]

-

Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. PubMed. [Link]

-

A D-2-hydroxyglutarate dehydrogenase mutant reveals a critical role for ketone body metabolism in Caenorhabditis elegans development. National Institutes of Health (NIH). [Link]

-

Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases. PubMed. [Link]

Sources

- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 2. researchgate.net [researchgate.net]

- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 8. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KEGG ENZYME: 4.2.1.167 [genome.jp]

- 10. uniprot.org [uniprot.org]

Application Note: Quantitative Analysis of 2-Hydroxyglutaryl-Coenzyme A in Biological Matrices by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2-Hydroxyglutaryl-Coenzyme A (2-HG-CoA) in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 2-Hydroxyglutarate (2-HG) is a critical oncometabolite, and its CoA derivative, 2-HG-CoA, is an emerging analyte of interest in metabolic research and drug development.[1] The protocol herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Adherence to this protocol will enable researchers to achieve accurate, precise, and reliable quantification of 2-HG-CoA, facilitating a deeper understanding of its metabolic roles.

Introduction

2-Hydroxyglutarate (2-HG) has been identified as a key oncometabolite, particularly in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes.[2] These mutations confer a neomorphic activity, leading to the reduction of α-ketoglutarate to D-2-HG. The accumulation of D-2-HG has profound effects on cellular epigenetics and metabolism, driving tumorigenesis.

While 2-HG is well-established as a biomarker, its downstream metabolic fate is an area of active investigation. 2-Hydroxyglutaryl-Coenzyme A (2-HG-CoA) is a thioester derivative of 2-HG, placing it at a critical node in cellular metabolism, analogous to other acyl-CoA species that are central to fatty acid, amino acid, and carbohydrate metabolism.[3] For instance, (R)-2-hydroxyglutaryl-CoA is a key intermediate in the fermentation of L-glutamate by certain anaerobic bacteria, where it is reversibly dehydrated to (E)-glutaconyl-CoA.[4][5][6] Understanding the dynamics of the 2-HG-CoA pool in mammalian systems is crucial for elucidating the complete metabolic impact of 2-HG and for the development of novel therapeutic strategies.

The analysis of acyl-CoA compounds, including 2-HG-CoA, presents significant analytical challenges. These molecules are typically present at low endogenous concentrations, are prone to hydrolysis, and exist within complex biological matrices.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its superior sensitivity, selectivity, and specificity.[7][9][10] This application note provides a detailed protocol for the reliable quantification of 2-HG-CoA, designed for researchers, scientists, and drug development professionals.

Principle of the Method

This method employs a protein precipitation-based extraction of 2-HG-CoA from biological samples, followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard should be used to ensure the highest accuracy and precision, correcting for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

-

Reagents: Ammonium Acetate (≥99.99%), Formic Acid (LC-MS Grade), 5-Sulfosalicylic Acid (SSA)

-

Standards: 2-Hydroxyglutaryl-Coenzyme A (analytical standard), Stable Isotope Labeled 2-Hydroxyglutaryl-Coenzyme A (Internal Standard, IS)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes, LC vials.

Instrumentation

-

Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates suitable for 2-3 mm ID columns. (e.g., Vanquish Flex Binary liquid chromatography system)[9]

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. (e.g., Q Exactive Plus Orbitrap Mass spectrometer)[9]

-

Analytical Column: A reversed-phase C18 column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm).[7]

Experimental Protocols

Standard Preparation

Causality: Preparing accurate calibration standards is fundamental for quantitative accuracy. Stock solutions are prepared in an organic/aqueous mixture to ensure stability, as acyl-CoAs are susceptible to hydrolysis in purely aqueous solutions.[7] Serial dilutions create a range of concentrations that will be used to generate a calibration curve, bracketing the expected concentrations in the study samples.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2-HG-CoA and its corresponding internal standard. Dissolve each in a 1 mL solution of 50:50 acetonitrile:water.

-

Working Stock Solutions (100 µg/mL): Perform a 1:10 dilution of the primary stock solutions in 50:50 acetonitrile:water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS working stock solution in 50:50 acetonitrile:water to achieve the final concentration.

-

Calibration Curve Standards: Perform serial dilutions of the 2-HG-CoA working stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be the same as the final sample reconstitution solution.

Sample Preparation

Causality: The primary goal of sample preparation is to efficiently extract the analyte from the complex biological matrix while simultaneously removing interfering substances like proteins, which can clog the LC column and suppress the MS signal. A rapid quenching of metabolism is critical to preserve the endogenous levels of acyl-CoAs.[9] Protein precipitation with a cold organic solvent or acid is a simple and effective method.[8][10] 5-Sulfosalicylic acid (SSA) has been shown to be effective for deproteinization without requiring subsequent solid-phase extraction.[10]

-

Sample Collection: For cell culture, aspirate media and immediately add 1 mL of ice-cold 80:20 methanol:water. Scrape the cells and collect the suspension. For tissue, flash-freeze the sample in liquid nitrogen immediately after collection.[9]

-

Homogenization (for tissue): Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% SSA solution.[10]

-

Internal Standard Addition: To 100 µL of sample homogenate or cell lysate, add 10 µL of the Internal Standard Spiking Solution (100 ng/mL).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifugation: Incubate samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Analysis: Transfer the supernatant to an LC vial for injection.

Caption: Experimental workflow for 2-HG-CoA analysis.

LC-MS/MS Method

Causality: Chromatographic separation is essential to resolve 2-HG-CoA from isomers and other matrix components that could interfere with quantification. A C18 reversed-phase column is suitable for separating polar acyl-CoA molecules.[7] A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase allows for the retention and subsequent elution of the analyte. For detection, Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[10] Acyl-CoAs characteristically lose the 3'-phospho-ADP moiety, resulting in a neutral loss of 507 Da, which is a common transition used for quantification.[7]

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase, 100 x 2.0 mm, 3 µm |

| Column Temperature | 32°C[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[7] |

| Mobile Phase B | Acetonitrile[7] |

| Flow Rate | 0.2 mL/min[7] |

| Injection Volume | 10 µL |

| Gradient | 2% B for 1 min, ramp to 95% B over 10 min, hold for 3 min, return to 2% B and re-equilibrate for 5 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | 2-HG-CoA: Precursor Ion (M+H)+ → Product Ion (M-507+H)+ IS: Precursor Ion (M+H)+ → Product Ion (M-507+H)+ (Specific m/z values must be determined empirically) |

| Collision Energy (CE) | To be optimized for the specific instrument and analyte. |

Data Analysis and Quality Control

Quantification

The concentration of 2-HG-CoA in the samples is determined using a calibration curve. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

Method Validation

To ensure the reliability of the results, the method should be validated according to regulatory guidelines such as those from the FDA.[11][12] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between instrument response and concentration over the analytical range. |

| Accuracy & Precision | For Quality Control (QC) samples at Low, Mid, and High concentrations, the mean concentration should be within ±15% of the nominal value, and the CV should be ≤15%.[13] | Ensures the method is both accurate (close to the true value) and precise (reproducible). |

| Lower Limit of Quantitation (LLOQ) | Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%.[13] | Defines the lowest concentration that can be reliably quantified. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Confirms that the method can differentiate the analyte from other components in the sample matrix. |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. | Assesses the influence of co-eluting matrix components on the ionization of the analyte. |

| Stability | Analyte concentration in QC samples remains within ±15% of the baseline value under various storage and handling conditions (e.g., freeze-thaw, bench-top).[13] | Ensures that the analyte does not degrade during the entire process from sample collection to analysis. |

Troubleshooting

| Problem | Potential Cause | Solution |

| Low or No Signal | Poor extraction recovery; Analyte degradation; Instrument sensitivity issue. | Optimize extraction solvent and pH. Ensure samples are kept cold and processed quickly. Check instrument tuning and calibration. Acyl-CoAs are unstable in strongly acidic or alkaline solutions.[7] |

| High Background/Interference | Incomplete protein removal; Matrix effects; Contamination from solvents or tubes. | Optimize the protein precipitation step (e.g., solvent-to-sample ratio, incubation time). Use solid-phase extraction (SPE) for cleaner samples.[14] Use high-purity solvents and pre-cleaned consumables. |

| Poor Peak Shape | Column degradation; Inappropriate reconstitution solvent; Secondary interactions with the column. | Replace the analytical column. Ensure the reconstitution solvent is weaker than the initial mobile phase. Adjust mobile phase pH or add ion-pairing agents if necessary. |

| High Variability (Poor Precision) | Inconsistent sample preparation; Pipetting errors; Fluctuation in instrument performance. | Standardize all sample preparation steps. Use calibrated pipettes. Ensure the LC-MS system is stabilized before running samples. The use of an internal standard is critical to mitigate this.[14] |

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 2-Hydroxyglutaryl-Coenzyme A in biological samples. By carefully following the outlined procedures for sample preparation, chromatography, and mass spectrometry, researchers can generate high-quality, reliable data. This will aid in elucidating the metabolic significance of 2-HG-CoA in both normal physiology and disease states, such as cancer, and support the development of targeted therapeutics.

References

-

Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. (2023). MDPI. Available at: [Link]

-

A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (n.d.). PMC. Available at: [Link]

-

Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (n.d.). PMC. Available at: [Link]

-

Fatty acyl CoA analysis. (n.d.). Cyberlipid. Available at: [Link]

-

Acyl-CoA: Biological Function and Analytical Methods. (n.d.). MetwareBio. Available at: [Link]

-

Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. (2011). PubMed. Available at: [Link]

-

Metabolic functions of misunderstood D-2-hydroxyglutarate. (2024). The Innovation. Available at: [Link]

-

(R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase. (1991). PubMed. Available at: [Link]

-

Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. (2020). PubMed. Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. Available at: [Link]

-

Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans. (1995). PubMed. Available at: [Link]

-

Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. (2022). PubMed. Available at: [Link]

-

Proposed mechanism for the dehydration of ( R )-2-hydroxyacyl-CoA to ( E ) -2-enoyl-CoA. As example ( R )-2-hydroxyglutaryl-CoA was used. (n.d.). ResearchGate. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]

-

hgdA - (R)-2-hydroxyglutaryl-CoA dehydratase, subunit alpha - Acidaminococcus fermentans. (2010). UniProt. Available at: [Link]

-

Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. (2023). bioRxiv. Available at: [Link]

-